(2-Chloro-6-methoxyphenyl)methanol
Overview
Description
(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.
Scientific Research Applications
Synthesis and Catalysis
- Gram-Scale Synthesis of Multi-Substituted Arenes : This compound can be prepared through palladium-catalyzed iterative C-H halogenation reactions, offering advantages like milder conditions, higher yields, better selectivity, and higher chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
Photocyclization and Photoreactions
Effects on Photocyclization of Aryl-Substituted N-Acyl-α-dehydroalanine Derivatives : This compound shows significant electronic and steric effects on excited-state cyclization pathways, influencing the formation of quinolinone and isoquinoline derivatives (Sakurai et al., 2003).
Photo-reorganization of Chromenones : It plays a role in the photo-reorganization of chromenones, leading to the formation of angular pentacyclic compounds and rearranged chromenones (Dalal et al., 2017).
Material Science and Chemistry
Probing Surface Sites of Nanocrystals : In studies involving ceria nanocrystals, methanol adsorption and desorption processes were followed to understand the nature of surface sites, with implications for catalysis (Wu et al., 2012).
Ionization Reactions in Zeolites : This compound is used as a kinetic probe molecule to investigate ionization reactions in zeolites, providing insights into their ionizing power (Ortiz, Cozens, & Schepp, 1999).
Biological and Environmental Studies
Impact on Lipid Dynamics : Methanol, a related compound, has been shown to significantly impact lipid dynamics in biological and synthetic membranes, relevant for studying transmembrane proteins/peptides (Nguyen et al., 2019).
Photolysis in Environmental Science : Methanol is used in the photolysis of aqueous H2O2 to measure the yield of *OH radicals, important for understanding environmental processes (Goldstein et al., 2007).
properties
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methoxyphenyl)methanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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